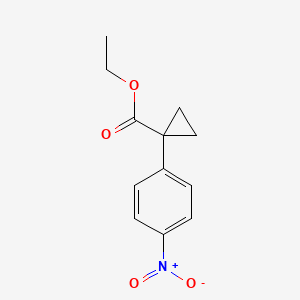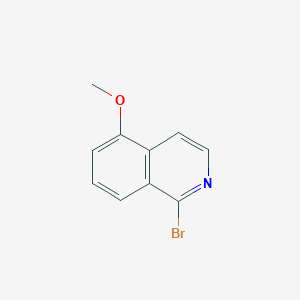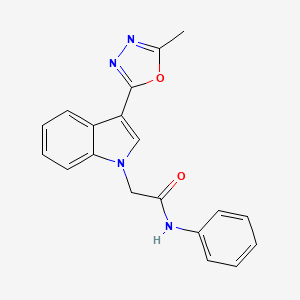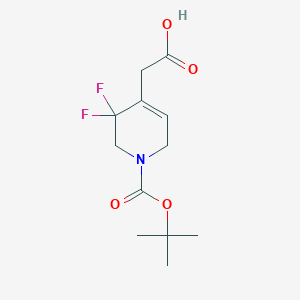
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to exhibit anticonvulsant and antitumor activities. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of biological activities, making it suitable for various types of experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate. One area of research could focus on elucidating the compound's mechanism of action. This could help to better understand how this compound exerts its biological effects and could lead to the development of more potent analogs. Another area of research could focus on exploring the potential use of this compound as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of this compound as a therapeutic agent for various diseases, including inflammatory diseases, epilepsy, and cancer.
In conclusion, Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively easy, and it exhibits a wide range of biological activities. However, further research is needed to better understand its mechanism of action and to explore its potential use in various applications.
Métodos De Síntesis
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can be synthesized by various methods, including the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a coupling reagent. Another method involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The yield of this method is relatively high, and the reaction can be carried out under mild conditions.
Aplicaciones Científicas De Investigación
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anticonvulsant and antitumor agent. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Propiedades
IUPAC Name |
methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAPAIVCYVUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(O1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)

![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)


![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)